1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one
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Overview
Description
1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include triethylamine, absolute ethanol, and hydrazonoyl chloride derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against bacteria such as E. coli and B.
Medicine: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of specific enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antiviral and antifungal properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different molecular targets.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-16(14-8-6-5-7-9-14)19(23)22-12-10-15(11-13-22)18-21-20-17(4-2)24-18/h5-9,15-16H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBMPNRHXPGUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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